N-(3,4-dichlorophenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
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Description
N-(3,4-dichlorophenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H14Cl2FN3O2S and its molecular weight is 438.3. The purity is usually 95%.
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Scientific Research Applications
Photochemical and Thermochemical Properties
- Compounds similar to N-(3,4-dichlorophenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide have been studied for their photochemical and thermochemical properties. They are found to have potential as photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency and free energy of electron injection for use in photovoltaic cells (Mary et al., 2020).
Antimicrobial and Antibacterial Activity
- Various analogs have demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, including S. aureus and E. coli. QSAR studies indicate that structural and physicochemical parameters play a significant role in their effectiveness (Desai et al., 2008).
Antitumor Properties
- Some derivatives have shown promising in vitro antitumor activity, with particular efficacy against lung, CNS, and breast cancer cells. They exhibit growth inhibitory concentrations comparable to standard drugs like 5-fluorouracil, gefitinib, and erlotinib (El-Azab et al., 2017).
Anticonvulsant Potential
- Studies on novel derivatives suggest potential anticonvulsant properties. The interaction with Type-A γ-aminobutyric acid receptor (GABAAR) and the gamma-aminobutyric acid-aminotransferase enzyme indicates moderate anticonvulsant activity in models of pentylenetetrazole-induced seizures in rats (Severina et al., 2020).
Anti-inflammatory and Analgesic Activities
- Some derivatives demonstrate significant anti-inflammatory and analgesic activities, with lower ulcerogenic activity and higher ALD50 values compared to other derivatives. Compounds with smaller electron-withdrawing groups in the aryl ring showed enhanced activity (Alam et al., 2010).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O2S/c20-15-6-5-13(7-16(15)21)23-17(26)8-14-9-18(27)25-19(24-14)28-10-11-1-3-12(22)4-2-11/h1-7,9H,8,10H2,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWICNQPVFPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.